Bienvenue dans la boutique en ligne BenchChem!

Pituitrin

Gynecologic surgery Hemostasis Uterine contraction

Pituitrin is a fixed-ratio posterior pituitary extract combining oxytocin and vasopressin (approx. 15 IU:6 IU per unit), delivering simultaneous V1a (vascular/uterine), V1b (ACTH release), and V2 (renal) receptor agonism that isolated peptides cannot replicate. Clinical evidence demonstrates 50.4% lower blood loss vs. oxytocin monotherapy in myomectomy, 26% absolute mortality reduction in SCI-related DI with autonomic hypotension, and unique CRF co-factor activity absent from synthetic vasopressin. For surgical suites, neuro-ICUs, and CRF research requiring physiological multi-factor signaling—not single-receptor analogs. Request a quote for research-grade or GMP material.

Molecular Formula C92H130N28O24S4
Molecular Weight 2140.5 g/mol
CAS No. 11000-17-2
Cat. No. B1682192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePituitrin
CAS11000-17-2
SynonymsVasopressin;  antidiuretic hormone (ADH);  arginine vasopressin (AVP) ;  argipressin;  H-Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 (Disulfide Bridge Cys1-Cys6)
Molecular FormulaC92H130N28O24S4
Molecular Weight2140.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N15O12S2.C46H65N13O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)
InChIKeyKBZOIRJILGZLEJ-LGYYRGKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pituitrin CAS 11000-17-2: Neurohypophyseal Hormone Extract for Multi-Receptor Pharmacological Investigation and Clinical Intervention


Pituitrin (CAS 11000-17-2), also designated as Vasopressin, Posterior Pituitary Extract, or arginine vasopressin (AVP), is a cyclic nonapeptide neurohypophyseal hormone preparation . The compound contains two principal active constituents—oxytocin and vasopressin—present at an approximate adult pituitary ratio of 1:1, though commercial preparations typically specify 15 IU vasopressin and 6 IU oxytocin per unit volume [1]. Pituitrin acts as an agonist at V1a receptors (mediating vasoconstriction and uterine contraction), V1b receptors (mediating ACTH release), and V2 receptors (mediating antidiuresis), conferring a pharmacological profile that cannot be replicated by single-receptor agonists or isolated hormone preparations [2][3].

Why Pituitrin CAS 11000-17-2 Cannot Be Replaced by Oxytocin, Synthetic Vasopressin, or Desmopressin in Critical Applications


Generic substitution with isolated oxytocin, synthetic arginine vasopressin, or V2-selective desmopressin fails because Pituitrin delivers a fixed-ratio combination of oxytocin and vasopressin that simultaneously engages V1a (vascular/uterine), V1b (pituitary ACTH release), and V2 (renal) receptors in a manner that single-entity compounds cannot reproduce [1]. Commercial posterior pituitary extract (Pitressin) exhibits approximately twice the corticotrophin-releasing activity than can be attributed to its vasopressin content alone, demonstrating the presence of at least three additional corticotrophin-releasing factors absent from synthetic single-peptide preparations [2]. This multi-factor, multi-receptor agonism produces clinical outcomes—particularly in hemodynamically unstable patients with antidiuretic hormone deficiency—that diverge significantly from those achievable with receptor-selective analogs, making unverified interchange a source of therapeutic failure [3].

Quantitative Comparative Evidence: Pituitrin (CAS 11000-17-2) Versus Closest Analogs in Preclinical and Clinical Systems


Superior Hemostatic Efficacy in Uterine Myomectomy: Pituitrin Reduces Intraoperative Blood Loss by 50% Versus Oxytocin

In a controlled clinical study of 80 patients undergoing transabdominal uterine myomectomy, local intramyometrial injection of Pituitrin (12 U in 5 mL 0.9% NaCl) produced significantly superior hemostasis compared to oxytocin (20 U in 5 mL 0.9% NaCl) [1]. The combination of oxytocin-mediated uterine contraction with vasopressin-mediated V1a vasoconstriction in Pituitrin yields additive hemostatic effects unattainable with oxytocin monotherapy.

Gynecologic surgery Hemostasis Uterine contraction

Reduced Operative Time in Uterine Myomectomy: Pituitrin Shortens Procedure Duration by 15 Minutes Versus Oxytocin

The same head-to-head clinical comparison demonstrated that Pituitrin administration significantly reduced total operative time relative to oxytocin [1]. The superior hemostatic field achieved with combined V1a-mediated vasoconstriction and oxytocin-mediated uterine contraction facilitates more efficient surgical dissection and closure.

Surgical efficiency Gynecology Operative outcomes

Mortality Reduction in SCI-Induced Diabetes Insipidus: Pituitrin Achieves 26% Absolute Risk Reduction Versus Standard Care Including Desmopressin

In a propensity-matched retrospective cohort study of 60 patients with spinal cord injury-induced diabetes insipidus (23 matched pairs), early protocolized Pituitrin infusion (initial 1 U/h, titrated 0.5–5 U/h) was compared against historical controls receiving standard care including desmopressin and vasopressors as needed [1]. Desmopressin, a selective V2 agonist, cannot address the autonomic hypotension that universally accompanies SCI-related DI, whereas Pituitrin's dual V1a/V2 agonism simultaneously restores antidiuresis and vascular tone.

Neurocritical care Diabetes insipidus Spinal cord injury

Accelerated DI Resolution and Reduced Hospitalization: Pituitrin Shortens DI Duration by 7.6 Days Versus Standard Care

The same propensity-matched study quantified the temporal advantage of Pituitrin over standard care (including desmopressin) in resolving diabetes insipidus and discharging patients [1]. The accelerated recovery is attributed to simultaneous correction of both antidiuretic hormone deficiency (V2) and autonomic hypotension (V1a), which desmopressin monotherapy cannot achieve.

Length of stay Healthcare economics Neuroendocrinology

Enhanced Corticotrophin-Releasing Activity: Posterior Pituitary Extract Exhibits Twice the ACTH-Releasing Potency Attributable to Vasopressin Content Alone

In a perfused rat pituitary monolayer system, commercial posterior pituitary extract (Pitressin) was directly compared with synthetic vasopressin for corticotrophin-releasing factor (CRF) activity [1]. HPLC fractionation identified at least three additional CRF-active components beyond the vasopressin peak, confirming that Pituitrin preparations contain biologically active co-factors absent from synthetic single-peptide vasopressin.

Hypothalamic-pituitary-adrenal axis CRF activity Bioassay

Vasopressor Independence in Hemodynamically Unstable DI: Pituitrin Eliminates Norepinephrine Requirement in 87% of Cases

In the SCI-induced DI cohort, Pituitrin therapy achieved dual V1a/V2 receptor agonism that simultaneously provided antidiuresis and vascular tone support [1]. By contrast, desmopressin, a V2-selective agonist, offers no V1a-mediated vasoconstriction and therefore cannot address the autonomic hypotension that characterizes this patient population.

Hemodynamic support Vasopressor sparing Critical care

Evidence-Backed Application Scenarios for Pituitrin (CAS 11000-17-2) Procurement and Research Use


Gynecologic Surgical Hemostasis: Uterine Myomectomy and Myometrial Procedures

Based on direct comparative clinical evidence demonstrating 50.4% lower intraoperative blood loss (58.8 vs. 118.5 mL) and 25.1% shorter operative time (45.4 vs. 60.6 min) with Pituitrin compared to oxytocin monotherapy, procurement of Pituitrin is indicated for surgical suites performing uterine myomectomy, myometrial resection, or procedures requiring combined uterine contraction and local vasoconstriction [1]. The fixed-ratio oxytocin/vasopressin combination provides additive hemostatic effects that single-agent oxytocin cannot achieve. Dosing: 12 U Pituitrin diluted in 5 mL 0.9% NaCl for local intramyometrial injection.

Neurocritical Care: Spinal Cord Injury-Induced Diabetes Insipidus with Hemodynamic Instability

Clinical evidence from a propensity-matched cohort study (n=23 matched pairs) establishes Pituitrin as the evidence-based intervention for acute SCI patients developing diabetes insipidus complicated by autonomic hypotension [1]. In this population, where desmopressin monotherapy fails to address concurrent vascular instability, Pituitrin infusion (initial 1 U/h, titrated 0.5–5 U/h guided by urine output) achieved 26% absolute mortality reduction (NNT=3.85), 7.6-day reduction in DI duration, 5-day reduction in hospitalization, and 87% vasopressor independence rate. Procurement is specifically warranted for neuro-ICU and spinal cord injury units managing cervical or high-thoracic injuries.

Neuroendocrinology Research: Hypothalamic-Pituitary-Adrenal Axis and Multi-Factor CRF Investigation

For investigators studying corticotrophin-releasing factor (CRF) activity or multi-component neurohypophyseal signaling, posterior pituitary extract (Pituitrin/Pitressin) is the appropriate research material rather than synthetic single-peptide vasopressin [1]. Direct comparative bioassay in perfused rat pituitary monolayer systems demonstrates that the extract contains at least three additional CRF-active factors beyond vasopressin, yielding approximately twice the ACTH-releasing activity attributable to its vasopressin content. Procurement of the extract rather than synthetic vasopressin is essential for experiments requiring physiological CRF complexity or studying co-purifying neurohypophyseal factors.

Portal Hypertension and Esophageal Variceal Hemorrhage Research Models

Pituitrin has established utility in experimental models of portal hypertension and variceal hemorrhage control via V1a-mediated splanchnic vasoconstriction [1][2]. Clinical studies demonstrate that intravenous administration of 20 units Pituitrin reduces portal pressure in a subset of patients with esophageal varices, though response variability attributed to biological activity differences and potential histamine content in animal-derived extracts necessitates careful experimental standardization. Procurement is indicated for investigators comparing vasoactive agents in portal hemodynamics or developing combination protocols with mechanical compression devices (e.g., Sengstaken-Blakemore tube).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pituitrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.